Cl-PEG4-acid

PROTAC ADC Bioconjugation

Cl-PEG4-acid (14-chloro-3,6,9,12-tetraoxatetradecanoic acid) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a terminal chloro group and a carboxylic acid separated by a four-unit PEG spacer. It belongs to the class of PEG linkers utilized in the construction of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C10H19ClO6
Molecular Weight 270.71 g/mol
Cat. No. B8178851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-PEG4-acid
Molecular FormulaC10H19ClO6
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC(COCCOCC(=O)O)OCCOCCCl
InChIInChI=1S/C10H19ClO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13)
InChIKeyXBWVBVYMGRKKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cl-PEG4-acid (CAS 158553-98-1): A Bifunctional PEG4 Linker for Targeted Protein Degradation (PROTAC) and ADC Synthesis


Cl-PEG4-acid (14-chloro-3,6,9,12-tetraoxatetradecanoic acid) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a terminal chloro group and a carboxylic acid separated by a four-unit PEG spacer . It belongs to the class of PEG linkers utilized in the construction of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The chloro group serves as a leaving group for nucleophilic substitution, while the carboxylic acid enables amide bond formation with primary amines via activation with EDC or HATU . Its physicochemical properties include a molecular weight of 270.71 g/mol, a molecular formula of C₁₀H₁₉ClO₆, and a calculated LogP of -0.2, indicative of moderate hydrophilicity .

Heterobifunctional PEG4 linker: Chloro leaving group and carboxylic acid for stepwise PROTAC/ADC assembly.
HaloPROTAC synthesis: Chloroalkane precursor enables single-step introduction of the HaloTag ligand.
High-purity bioconjugation grade: Suitable for demanding conjugation workflows requiring reproducible stoichiometry.

Why Cl-PEG4-acid Cannot Be Replaced by Generic PEG Linkers or Halogen Analogs in Critical Applications


While numerous PEG-based linkers exist, the specific combination of a chloro leaving group and a free carboxylic acid on a precise PEG4 spacer in Cl-PEG4-acid is non-interchangeable for several applications. First, the chloro group is essential for constructing chloroalkane-containing PROTACs (HaloPROTACs), which rely on covalent binding to HaloTag fusion proteins . Substitution with a hydroxyl, amine, or even a more reactive bromo group alters the conjugation chemistry and may compromise the specificity or stability of the final conjugate . Second, the PEG4 length is optimal for maintaining aqueous solubility (LogP -0.2) without introducing excessive flexibility that could hinder ternary complex formation in PROTACs . Finally, the terminal carboxylic acid provides a universal handle for amide coupling to amine-containing ligands, a functionality not present in many chloro-PEG derivatives that are protected or lack a free acid . Generic substitution risks failed conjugation, reduced degradation efficiency, or altered pharmacokinetic profiles in the final biologic.

Chloro group substitution (e.g., with OH, NH2, or Br) disrupts HaloPROTAC conjugation chemistry and may alter stability.
Shorter or longer PEG spacers (PEG2, PEG6) can shift the solubility-flexibility balance, potentially affecting ternary complex formation.
Protected PEG-acid derivatives (e.g., methyl ester) lack the free carboxylic acid required for direct amide coupling.

Quantitative Differentiation of Cl-PEG4-acid: Head-to-Head Comparisons Against Closest Analogs and Alternatives


Purity Benchmarking: Cl-PEG4-acid Delivers ≥98% Purity, Exceeding Common Industry Standard of ≥95%

Cl-PEG4-acid is commercially available with a guaranteed purity of ≥98% as determined by HPLC or NMR analysis . This exceeds the ≥95% purity specification commonly offered for analogous PEG-acid linkers such as Cl-PEG2-acid and Cl-PEG6-acid . Higher purity minimizes batch-to-batch variability and reduces the presence of uncharacterized impurities that can confound biological assays or lead to irreproducible conjugation efficiencies.

Purity (HPLC/NMR)
Specification review
≥98%
Higher purity reduces batch variability and conjugation irreproducibility.
Exceeds typical ≥95% for Cl-PEG2/6-acid analogs; based on vendor CoA.
PROTAC ADC Bioconjugation

Hydrophilicity and Solubility: Cl-PEG4-acid's LogP of -0.2 Provides Predictable Aqueous Solubility for Bioconjugation

The calculated partition coefficient (LogP) for Cl-PEG4-acid is -0.2 . This negative LogP value indicates a preference for aqueous over hydrophobic environments, a crucial property for maintaining solubility of the linker and resulting conjugates in biological media. In contrast, closely related linkers with shorter PEG chains (e.g., Cl-PEG2-acid) or alkyl-based spacers exhibit higher LogP values, correlating with reduced aqueous solubility and potential for non-specific binding or aggregation. The PEG4 spacer of Cl-PEG4-acid strikes a balance between adequate hydrophilicity for bioconjugation and sufficient flexibility for target engagement.

Hydrophilicity (LogP)
Class-level
LogP = -0.2
Supports aqueous solubility for bioconjugation in biological media.
Calculated property; compared to alkyl linkers (LogP > 1.0).
Solubility PROTAC Pharmacokinetics

Reactivity and Leaving Group Potential: Chloro Group Offers Balanced Reactivity for Controlled Conjugation vs. More Labile Bromo Analogs

The terminal chloro group in Cl-PEG4-acid acts as a leaving group for nucleophilic substitution (SN2) reactions . While bromo analogs (e.g., Br-PEG4-acid) are more reactive due to bromide being a better leaving group, this increased reactivity can lead to premature hydrolysis or undesired side reactions during multi-step syntheses or storage . The chloro group provides a balance between adequate reactivity for efficient conjugation under mild conditions and sufficient stability for handling and long-term storage. Specifically, the rate of nucleophilic substitution with a primary amine is approximately 10-50 fold slower for chloride compared to bromide, affording greater control over reaction kinetics [1].

Leaving Group Reactivity
Reported
Cl ~1 (baseline)
vs Br ~10-50
Moderate reactivity enables controlled conjugation and storage stability.
SN2 rates with primary amine nucleophile; see refs.
Nucleophilic Substitution Leaving Group PROTAC Linker

Storage and Shipping Stability: Cl-PEG4-acid Remains Stable at Ambient Temperature for Short-Term Shipping, Reducing Cold Chain Costs

Cl-PEG4-acid is documented to be stable at ambient temperature for several days during ordinary shipping and customs clearance . This contrasts with many other PEG-based or bioactive linkers that require strict cold chain (e.g., -20°C or -80°C) during transit to prevent degradation. For long-term storage, the recommended condition is -20°C for up to 3 years as a powder . This thermal stability simplifies procurement logistics and reduces shipping costs, particularly for international orders, without compromising product integrity.

Shipping Stability
Reported
Stable at ambient temp. (several days)
Eliminates cold-chain shipping for most orders; reduces costs.
Long-term storage at -20°C (up to 3 years).
Stability Logistics PROTAC Linker

Application Specificity: Cl-PEG4-acid is a Validated Building Block for HaloPROTAC Synthesis, a Niche Not Addressed by Many Generic PEG Linkers

Cl-PEG4-acid serves as a key intermediate for the synthesis of chloroalkane-containing PROTACs, known as HaloPROTACs . HaloPROTACs exploit the HaloTag system for covalent targeting and degradation of fusion proteins [1]. The chloro group of Cl-PEG4-acid is essential for introducing the requisite chloroalkane moiety. In contrast, standard PEG-acid linkers lacking a halogen (e.g., HO-PEG4-acid) or containing alternative functional groups (e.g., azido-PEG4-acid) cannot be used directly to construct HaloPROTACs without additional, often complex, chemical modifications. The use of Cl-PEG4-acid streamlines the synthesis of these specialized chemical biology tools, enabling efficient exploration of targeted protein degradation.

HaloPROTAC Utility
Class-level
Enables single-step chloroalkane introduction
Streamlines synthesis vs. HO-PEG4-acid (requires extra halide step).
Validated building block for HaloPROTAC libraries.
HaloPROTAC Targeted Protein Degradation Chemical Biology

Molecular Weight and PEG Length: PEG4 Spacer (n=4) Optimizes Solubility-Flexibility Balance Compared to Shorter (n=2) or Longer (n=6) Analogs

The PEG4 spacer (four ethylene oxide units) in Cl-PEG4-acid provides a molecular weight of 270.71 g/mol . This intermediate length offers a balance between the solubility-enhancing properties of PEG and the steric constraints of the target protein and E3 ligase binding interfaces in a ternary complex. Shorter linkers (e.g., Cl-PEG2-acid, MW ~226 g/mol) may not provide sufficient distance or flexibility for optimal ternary complex formation, while longer linkers (e.g., Cl-PEG6-acid, MW ~359 g/mol) can introduce excessive conformational entropy, potentially reducing degradation efficiency [1]. The PEG4 length is a commonly employed motif in successful PROTACs, representing a pragmatic starting point for linker optimization campaigns [2].

PEG Spacer Length
Class-level
PEG4: MW 270.71, ~14-16 Å
PEG2: ~226 Da; PEG6: ~359 Da
PEG4 provides an optimal solubility-flexibility balance for ternary complex formation.
Commonly successful motif in PROTAC SAR studies.
PEG Spacer Linker Optimization PROTAC

Optimal Scientific and Industrial Application Scenarios for Cl-PEG4-acid Based on Verified Evidence


Synthesis of HaloPROTACs for Covalent Targeted Protein Degradation

Cl-PEG4-acid is ideally suited for the construction of HaloPROTACs, a class of PROTACs that utilize a chloroalkane moiety to covalently bind to HaloTag fusion proteins . The terminal chloro group of the linker enables the introduction of the essential chloroalkane functional handle. Its PEG4 spacer provides adequate solubility and flexibility for efficient ternary complex formation and subsequent degradation. Researchers developing chemical biology tools to study protein function or validate therapeutic targets can rely on Cl-PEG4-acid to streamline the synthesis of these specialized degraders [1].

Development of Antibody-Drug Conjugates (ADCs) with Non-Cleavable PEG Linkers

Cl-PEG4-acid can be employed as a non-cleavable linker component in the synthesis of ADCs . The carboxylic acid can be conjugated to the antibody, while the chloro group can be used to attach a cytotoxic payload (or vice versa) via a stable linkage. The PEG4 spacer improves the hydrophilicity of the drug-linker construct, reducing aggregation and improving the pharmacokinetic profile of the ADC. Its moderate reactivity ensures controlled conjugation chemistry, leading to more homogeneous ADC products with a defined drug-to-antibody ratio (DAR).

Bioconjugation and Surface Modification for Enhanced Solubility and Stability

Due to its bifunctional nature and hydrophilic PEG4 spacer (LogP -0.2) , Cl-PEG4-acid is an excellent reagent for modifying biomolecules (e.g., peptides, proteins) or material surfaces. The carboxylic acid can be activated for amide bond formation with amine-containing targets, while the chloro group provides a secondary handle for further functionalization. This conjugation imparts increased aqueous solubility, reduced immunogenicity, and improved stability to the modified entity, making it valuable in the development of PEGylated therapeutics and diagnostic tools.

Building Block for Complex PROTAC Libraries with Defined Linker Length

The well-defined PEG4 length (MW 270.71 g/mol) of Cl-PEG4-acid makes it a reliable building block for generating focused libraries of PROTACs where linker length is a controlled variable . Starting with the PEG4 spacer often provides a productive balance between the rigid and flexible linker requirements for inducing target degradation. By using this commercially available, high-purity (≥98%) linker, medicinal chemists can systematically explore structure-activity relationships (SAR) around the linker domain without the confounding variable of linker polydispersity or low purity [1].

Application
Selection Property
Validation Focus
HaloPROTAC synthesis
Chloroalkane conjugation handle
Covalent HaloTag binding & degradation efficiency
ADC linker development
Non-cleavable PEG spacer, controlled reactivity
DAR uniformity, aggregation reduction
Bioconjugation / surface PEGylation
Bifunctional PEG4 linker, hydrophilicity
Enhanced aqueous solubility, reduced immunogenicity
PROTAC library synthesis
Defined PEG4 length, high purity
Linker SAR without polydispersity confound

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